molecular formula C36H48O20 B13011197 Cistanoside

Cistanoside

Cat. No.: B13011197
M. Wt: 800.8 g/mol
InChI Key: GMWOAKCUMDWIIJ-VQBYOCCZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cistanoside involves the extraction of the compound from Cistanche deserticola. The process typically includes solvent extraction, followed by purification steps such as column chromatography

Industrial Production Methods

Industrial production of this compound primarily relies on large-scale extraction from Cistanche deserticola. This involves the use of organic solvents to extract the active compounds, followed by various purification techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Cistanoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

Cistanoside has a wide range of scientific research applications:

Mechanism of Action

Cistanoside exerts its effects through several molecular pathways:

Comparison with Similar Compounds

Cistanoside is unique among phenylethanoid glycosides due to its specific molecular structure and biological activities. Similar compounds include:

This compound stands out due to its potent osteogenic effects and its ability to modulate multiple molecular pathways involved in bone metabolism .

Properties

Molecular Formula

C36H48O20

Molecular Weight

800.8 g/mol

IUPAC Name

[(2R,3S,4R,5R,6R)-2-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H48O20/c1-15-25(42)27(44)29(46)36(52-15)56-33-26(43)22(13-37)53-35(31(33)48)51-14-23-32(55-24(41)8-5-16-3-6-18(38)20(40)11-16)28(45)30(47)34(54-23)50-10-9-17-4-7-19(39)21(12-17)49-2/h3-8,11-12,15,22-23,25-40,42-48H,9-10,13-14H2,1-2H3/b8-5+/t15-,22+,23+,25-,26+,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1

InChI Key

GMWOAKCUMDWIIJ-VQBYOCCZSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC(=C(C=C4)O)OC)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OCCC4=CC(=C(C=C4)O)OC)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)CO)O)O)O)O

Origin of Product

United States

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